(4-tert-Butylcyclohexyl)methyl Acetate vs. 4-tert-Butylcyclohexyl Acetate: cis/trans Isomer Ratio
Synthesis of (4-tert-butylcyclohexyl)methyl acetate via hydrogenation of 4-tert-butylphenol followed by acetylation yields a high cis/trans ratio of approximately 91.5:8.5 . In contrast, the commonly used analog 4-tert-butylcyclohexyl acetate (PTBCHA) typically contains only 28-32% cis-isomer [1]. This significant difference in stereoisomer composition directly impacts odor intensity and character, as the cis-isomer is associated with a more intense and floral note compared to the woody character of the trans-isomer [2].
PTBCHA: 28–32% cis (~3.2–3.3× higher cis in target)
| Evidence Dimension | cis/trans Isomer Ratio |
|---|---|
| Target Compound Data | ~91.5:8.5 (cis/trans) |
| Comparator Or Baseline | 4-tert-Butylcyclohexyl acetate (PTBCHA): 28-32% cis, remainder trans |
| Quantified Difference | ~3.2x to 3.3x higher cis-isomer content |
| Conditions | Hydrogenation of 4-tert-butylphenol with Rh-based catalyst at 40-80°C; acetylation with acetic anhydride |
Why This Matters
A higher cis-isomer content in the target compound results in a more intense and floral odor, offering a differentiated sensory profile for fragrance formulations.
- [1] ECSA Chemicals. (2021). OTBCHA and PTBCHA in the fragrances world. View Source
- [2] ChemicalBook. (2025). 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4). View Source
